molecular formula C8H5ClN2OS B1270341 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-28-1

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1270341
CAS RN: 23766-28-1
M. Wt: 212.66 g/mol
InChI Key: MUFWSGAENICYQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds related to 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, typically involves a multi-step process. One common approach starts with the synthesis of key intermediates, such as thiadiazole or oxadiazole analogs, followed by thioetherification reactions with organic halides. These intermediates can then undergo further reactions, such as hydrogen peroxide oxidation, to yield the desired oxadiazole compounds. These synthesis methods emphasize the versatility and reactivity of the oxadiazole core when combined with various substituents, including chlorophenyl groups (Chen et al., 2007).

Molecular Structure Analysis

Molecular structure analyses of oxadiazole derivatives, including X-ray crystallographic studies, have provided detailed insights into their geometric configurations, intermolecular interactions, and overall molecular stability. These studies highlight the planarity of the oxadiazole ring and its potential for engaging in various non-covalent interactions, which can influence the compound's physical properties and reactivity (Naganagowda et al., 2011).

Chemical Reactions and Properties

Oxadiazole compounds, including 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, participate in a range of chemical reactions, reflecting their rich chemistry. These reactions can include nucleophilic substitutions, redox reactions, and interactions with various reagents, leading to the formation of a wide array of derivatives. These chemical properties are pivotal in the exploration of oxadiazoles in different chemical and pharmaceutical applications (Shehzadi et al., 2018).

Physical Properties Analysis

The physical properties of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and related compounds, such as solubility, melting point, and stability, are influenced by their molecular structures. For instance, the presence of the chlorophenyl group and the thiol functionality can affect the compound's polarity, solubility in various solvents, and thermal stability. These properties are crucial for determining the compound's suitability in different applications and for its handling and storage (Al-Wahaibi et al., 2023).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are marked by their reactivity towards various chemical agents, their ability to form stable derivatives through reactions at the thiol group, and their potential as intermediates in the synthesis of more complex molecules. The electron-withdrawing nature of the oxadiazole ring and the electron-donating effects of the thiol group and the chlorophenyl substituent play significant roles in determining the compound's reactivity pattern (Shehzadi et al., 2018).

Scientific Research Applications

Specific Scientific Field

This compound has been studied in the field of Pharmaceutical Sciences , specifically in the development of antiviral drugs .

Summary of the Application

“5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” has been synthesized and tested for its antiviral activity. It has been found to possess certain anti-tobacco mosaic virus activity .

Methods of Application or Experimental Procedures

The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford “5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol”. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Results or Outcomes

The bioassay tests showed that the synthesized compounds possessed certain anti-tobacco mosaic virus activity. Specifically, compounds 7b and 7i showed this activity .

Antifungal and Herbicidal Properties

Specific Scientific Field

This compound has potential applications in the field of Agriculture and Pharmaceutical Sciences , specifically in the development of antifungal and herbicidal drugs .

Summary of the Application

Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications.

Results or Outcomes

While the specific results or outcomes are not detailed in the source, the compound has been reported to have potential antifungal and herbicidal properties .

Anti-inflammatory Activity

Specific Scientific Field

Antifungal and Herbicidal Properties

Specific Scientific Field

This compound has potential applications in the field of Agriculture and Pharmaceutical Sciences , specifically in the development of antifungal and herbicidal drugs .

Summary of the Application

Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications.

Results or Outcomes

While the specific results or outcomes are not detailed in the source, the compound has been reported to have potential antifungal and herbicidal properties .

Anti-inflammatory Activity

Specific Scientific Field

This compound has potential applications in the field of Pharmaceutical Sciences , specifically in the development of anti-inflammatory drugs .

Summary of the Application

Indole derivatives, such as “5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, have been reported to possess anti-inflammatory activity .

Results or Outcomes

While the specific results or outcomes are not detailed in the source, the compound has been reported to have potential anti-inflammatory activity .

Safety And Hazards

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFWSGAENICYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942483
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

23766-28-1, 203268-67-1
Record name 2-Mercapto-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23766-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
51
Citations
F Hassanzadeh, H Sadeghi-Aliabadi… - Research in …, 2019 - ncbi.nlm.nih.gov
3, 4-Oxadiazoles and quinazolinones are privileged structures with extensive biological activities. On account of reported anticancer activity of them, in this study, a multi-step reaction …
Number of citations: 25 www.ncbi.nlm.nih.gov
M Iftikhar, Shahnawaz, M Saleem, N Riaz… - Archiv Der …, 2019 - Wiley Online Library
A series of new N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide were synthesized by successive conversions of 4‐chlorobenzoic …
Number of citations: 14 onlinelibrary.wiley.com
E Yarmohammadi, H Beyzaei, R Aryan, A Moradi - Molecular Diversity, 2021 - Springer
One of the goals of green chemistry is to use environmentally friendly solvents or remove and reduce the volume of harmful spent solvents. In this study, a novel process for the …
Number of citations: 15 link.springer.com
S Gul, MA Abbasi, K Nafeesa… - Journal of the …, 2014 - search.ebscohost.com
In the described research work, a new series of N-substituted derivatives of 5-(4-chlorophenyl)-1, 3, 4-Oxadiazol-2-yl-2-sulfanyl acetamide has been synthesized. The synthesis was …
Number of citations: 5 search.ebscohost.com
B Fatima, F Saleem, U Salar, S Chigurupati… - Archiv der …, 2023 - Wiley Online Library
Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4‐oxadiazole derivati Page 1 Received: 15 July 2023 | Revised: 19 September …
Number of citations: 3 onlinelibrary.wiley.com
F HASSANZADEH, E JAFARİ, S ZAREI… - … University Journal of …, 2022 - dergipark.org.tr
Cancer is the second leading cause of death in the world. Due to toxicity and resistance to common therapies, the attempt to develop new anticancer agents has become a major …
Number of citations: 2 dergipark.org.tr
F Hassanzadeh, E Jafari, F Shojaei… - Research in …, 2021 - ncbi.nlm.nih.gov
Background and purpose: In the last few decades, nitrogen-rich heterocyclic compounds such as 1, 3, 4-thiadiazoles, 1, 2, 4-triazoles and 1, 3, 4-oxadiazoles have received …
Number of citations: 6 www.ncbi.nlm.nih.gov
A Joshi, K Parikh, P Dholaria, D Joshi - researchgate.net
A new series of Schiff base-bearing 1, 3, 4-oxadizaole derivatives were synthesized to contribute some novel bioactive antimicrobial agents to fight against multi-drug resistant bacteria …
Number of citations: 3 www.researchgate.net
A Vaidya, D Pathak, K Shah - Chemical biology & drug design, 2021 - Wiley Online Library
The 1,3,4‐oxadiazole nucleus is a biologically imperative scaffold possesses numerous biological activities. The broad and potent activity of 1,3,4‐oxadiazole and their derivatives has …
Number of citations: 73 onlinelibrary.wiley.com
VB Makane, VS Krishna, EV Krishna… - Future Medicinal …, 2019 - Future Science
Aim: In recent times, heterocyclic chemotypes are being explored for the development of new antimycobacterials that target the drug-resistant tuberculosis. Here, we are disclosing the 5-…
Number of citations: 31 www.future-science.com

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